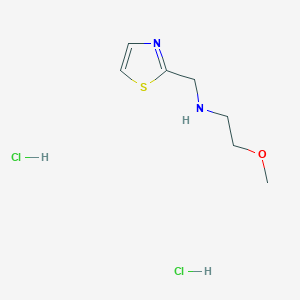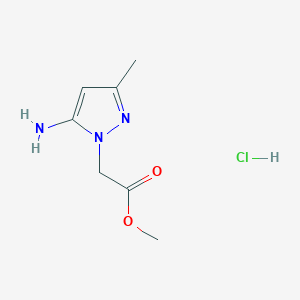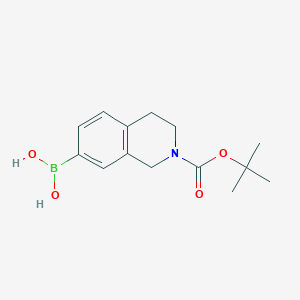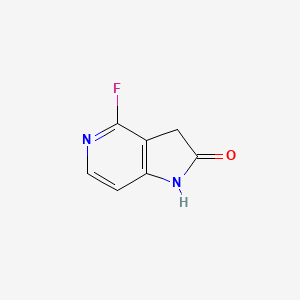![molecular formula C7H5N3O3 B3089197 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190318-01-4](/img/structure/B3089197.png)
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Vue d'ensemble
Description
“4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6N2O . The molecular weight is 134.14 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 134.14 . It is a solid substance that should be stored at 4° C . The melting point is 219-220° C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol serves as a building block in the synthesis of various heterocyclic compounds. Aiello et al. (1978) describe a synthesis method starting from a pyrrole ring, enabling the creation of 4-azaindoles with sensitive groups at specific positions, which are important in pharmaceutical chemistry and material science (Aiello et al., 1978).
Versatile Building Blocks
Figueroa‐Pérez et al. (2006) highlight the use of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a versatile building block. This compound allows for the synthesis of 4-substituted 7-azaindole derivatives via simple nucleophilic displacement, demonstrating its utility in creating a wide range of chemical entities for various applications (Figueroa‐Pérez et al., 2006).
Structural Studies
The study by Pfaffenrot et al. (2012) on the structure of a compound containing a this compound unit reveals important details about its molecular geometry, which is crucial for understanding its reactivity and potential applications in material science or drug design (Pfaffenrot et al., 2012).
Reactivity Studies
The research by Čikotienė et al. (2007) investigates the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines, which are structurally related to this compound. Their study provides insights into the reactivity of these compounds, which is valuable for developing new synthetic methods and understanding their behavior in various chemical environments (Čikotienė et al., 2007).
Development of Energetic Materials
Ma et al. (2018) synthesized a fused, tricyclic pyridine-based energetic material using a compound structurally related to this compound. This research underscores the potential of such nitro-substituted heterocycles in the development of high-energy-density materials for applications in propellants and explosives (Ma et al., 2018).
Orientations Futures
The future directions of “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” research could involve further exploration of its potential as a potent FGFR inhibitor . This could include studying its effects on different types of tumors, optimizing its molecular structure for increased potency, and investigating its safety and efficacy in preclinical and clinical trials.
Mécanisme D'action
Target of Action
The primary targets of 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . They play a crucial role in organ development and wound healing .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways regulated by these receptors .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates several processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these processes, particularly those involved in cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Analyse Biochimique
Biochemical Properties
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes including cell proliferation, differentiation, and migration . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the associated biochemical pathways. This interaction is characterized by high specificity and potency, making this compound a valuable inhibitor in biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by targeting FGFRs . Additionally, it affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth. By modulating these pathways, this compound can alter gene expression and metabolic activities within the cell, leading to significant changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes over extended periods . Its degradation products may also have biological activity, which can complicate the interpretation of long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of target enzymes. These findings underscore the importance of dose optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction and inhibition, which can affect the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific subcellular compartments. These modifications can also affect the compound’s stability and activity, highlighting the importance of subcellular localization in its mechanism of action.
Propriétés
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-3-9-7-4(1-2-8-7)6(5)10(12)13/h1-3,11H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVNUXLIKFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286817 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-01-4 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)







![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3089171.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
